5-Bromo-N-Fmoc-L-tryptophan

Descripción general

Descripción

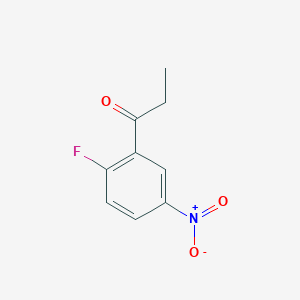

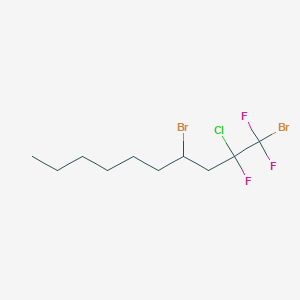

5-Bromo-N-Fmoc-L-tryptophan is a derivative of the amino acid tryptophan . It is a protected form of 5-bromo-L-tryptophan . The bromo group replaces the hydrogen at position 5 on the indole ring .

Synthesis Analysis

The synthesis of bromotryptophans, including this compound, plays an important role in the life of sponges and lower marine invertebrates . These bromo-amino acids are formed by post-translational modifications . Various synthetic routes have been presented leading to the preparation of the five BrTrps and many of its derivatives .Molecular Structure Analysis

The molecular formula of this compound is C26H21BrN2O4 . It is a derivative of tryptophan in which the hydrogen at position 5 on the indole ring is replaced by a bromo group .Physical And Chemical Properties Analysis

The predicted boiling point of this compound is 746.1±60.0 °C and its predicted density is 1.521±0.06 g/cm3 . The pKa value is predicted to be 3.71±0.10 .Aplicaciones Científicas De Investigación

Solid Phase Synthesis

5-Bromo-N-Fmoc-L-tryptophan is utilized in solid-phase synthesis, particularly in the N-Acyliminium Pictet−Spengler condensation. It is used for the synthesis of demethoxyfumitremorgin C analogues, demonstrating its role in generating complex organic compounds (Wang and Ganesan, 1999).

Oligopeptide Synthesis

In oligopeptide synthesis, this compound serves as a building block. Its stability and resistance to side reactions during synthesis processes make it a valuable component in developing therapeutic agents and their analogues (Lescrinier et al., 1995).

Enzymatic and Biochemical Studies

This compound is also significant in enzymatic and biochemical studies. For instance, it is used in the study of the brain's serotonergic system using labeled α-methyl-L-tryptophan as a tracer to determine brain serotonin synthesis rates (Diksic and Young, 2001).

Photochemical Reactions

This compound is involved in photochemical reactions, such as those between 5-bromocytosine derivatives and Nα-acetyl-L-tryptophan N-ethylamide, leading to the formation of specific photoproducts. This demonstrates its role in understanding and harnessing photochemical properties in biological contexts (Celewicz, 1995).

Peptide Synthesis with Oxidation Products

The synthesis of peptides containing different oxidation products of tryptophan residues, including 5-hydroxytryptophan and others, often involves the use of this compound. This is crucial in studies related to protein oxidation and its biological implications (Todorovski et al., 2011).

Biocatalytic Halogenation

In a study exploring the modular combination of enzymatic halogenation of L-tryptophan with Suzuki–Miyaura cross‐coupling reactions, this compound's derivatives play a role in the synthesis of diverse aryl-substituted tryptophan derivatives, which are useful in peptide and peptidomimetic synthesis (Frese et al., 2016).

Direcciones Futuras

Researchers have devised a novel method to selectively tag tryptophan residues within proteins, potentially leading to the development of new types of drugs and engineered proteins . This could open up new avenues for the use of 5-Bromo-N-Fmoc-L-tryptophan in drug development and protein engineering .

Análisis Bioquímico

Biochemical Properties

5-Bromo-N-Fmoc-L-tryptophan interacts with various enzymes, proteins, and other biomolecules. It is involved in the formation of peptides, cyclic peptides, indole alkaloids, ergot alkaloids, and macrocycles . The nature of these interactions is complex and can involve both covalent and non-covalent bonds.

Cellular Effects

The effects of this compound on cells and cellular processes are diverse. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The specific molecular mechanisms are complex and depend on the specific biochemical context in which the compound is present.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. This includes changes in the compound’s stability, degradation, and long-term effects on cellular function . These temporal effects are important considerations in the design and interpretation of experimental studies.

Dosage Effects in Animal Models

The effects of this compound in animal models can vary with different dosages. High doses may have toxic or adverse effects . The specific dosage effects are dependent on the specific animal model and experimental conditions.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with various enzymes and cofactors, and can affect metabolic flux and metabolite levels . The specific metabolic pathways involved are complex and depend on the specific biochemical context.

Transport and Distribution

This compound is transported and distributed within cells and tissues. It can interact with various transporters and binding proteins, and can affect its localization or accumulation . The specific mechanisms of transport and distribution are complex and depend on the specific cellular context.

Subcellular Localization

The subcellular localization of this compound can affect its activity or function. It can be directed to specific compartments or organelles by targeting signals or post-translational modifications . The specific mechanisms of subcellular localization are complex and depend on the specific cellular context.

Propiedades

IUPAC Name |

(2S)-3-(5-bromo-1H-indol-3-yl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H21BrN2O4/c27-16-9-10-23-21(12-16)15(13-28-23)11-24(25(30)31)29-26(32)33-14-22-19-7-3-1-5-17(19)18-6-2-4-8-20(18)22/h1-10,12-13,22,24,28H,11,14H2,(H,29,32)(H,30,31)/t24-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OAIIUHJPRPJYHV-DEOSSOPVSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CNC5=C4C=C(C=C5)Br)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CC4=CNC5=C4C=C(C=C5)Br)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H21BrN2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

505.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-{2-[(2,4-Dibromo-6-methylphenoxy)acetyl]hydrazino}-4-oxobutanoic acid](/img/structure/B3138488.png)

![4-Oxo-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a]azepine-2,5-dicarboxylic acid diethyl ester](/img/structure/B3138499.png)

![6-Methyl-3-{[(thiophen-2-ylmethyl)-amino]-methyl}-1H-quinolin-2-one](/img/structure/B3138507.png)

![(4-Hydroxymethyl-[1,2,3]triazol-1-yl)-acetic acid](/img/structure/B3138514.png)

![N-[3-(4-tert-Butyl-benzoyl)-5-methyl-thiophen-2-yl]-2-chloro-acetamide](/img/structure/B3138526.png)

![N-benzyl-2-[4-(4-fluorophenyl)piperazin-1-yl]acetamide](/img/structure/B3138558.png)